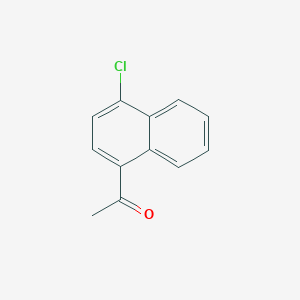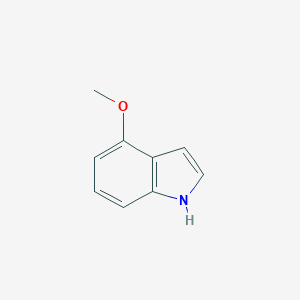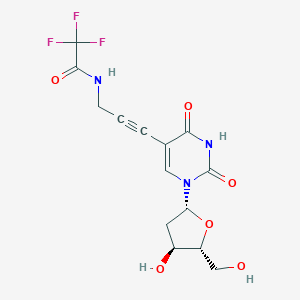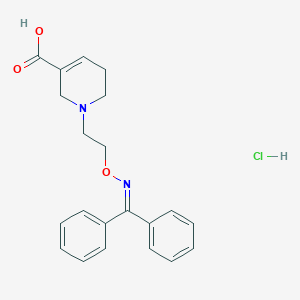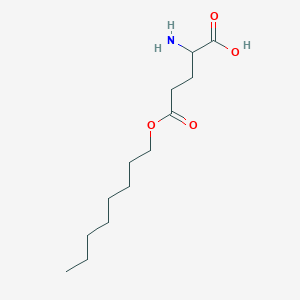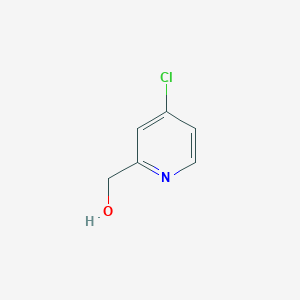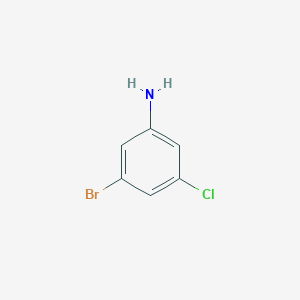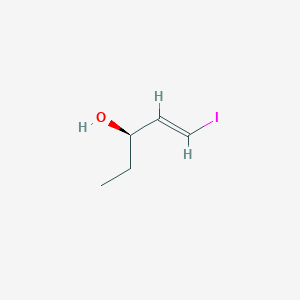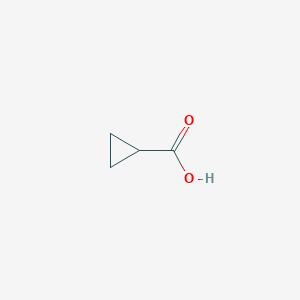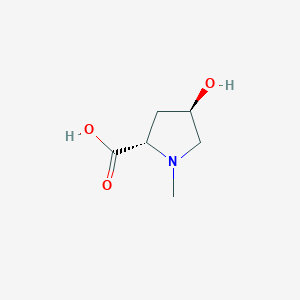
2-tert-Butyl-1,1,3,3-tetramethylguanidine
Overview
Description
2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton’s base, is an organic compound with the molecular formula C9H21N3. It is a sterically hindered guanidine base, named after Nobel Prize-winning British chemist Derek Barton. This compound is known for its strong basicity and is often used as a non-nucleophilic base in various organic reactions .
Mechanism of Action
Target of Action
2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton’s base, is an organic base . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require a base for the reaction to proceed .
Mode of Action
The compound acts as a base, accepting protons from other molecules during reactions . This proton acceptance can facilitate various types of reactions, including coupling reactions . The resulting changes depend on the specific reaction, but generally involve the formation of new bonds or the rearrangement of existing ones .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular reaction it is used in. For instance, it has been used in the formation of carbamates from CO2 and amines. In this reaction, the compound facilitates the transfer of the carboxylate group to various substrates.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is used in. As a base, it can facilitate a variety of reactions, leading to the formation of new molecules or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a cool, dry place . Additionally, it should be handled with care due to its corrosive nature and potential for causing skin and eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-tert-Butyl-1,1,3,3-tetramethylguanidine is synthesized through the reaction of tert-butylamine with a Vilsmeier salt, which is the reaction product of phosgene with tetramethylurea . The detailed synthetic procedure involves the following steps :
Preparation of Vilsmeier Salt: Triphosgene is reacted with N,N,N’,N’-tetramethylurea in anhydrous toluene under an argon atmosphere.
Reaction with tert-Butylamine: The Vilsmeier salt is then reacted with tert-butylamine, followed by refluxing and subsequent purification through distillation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1,1,3,3-tetramethylguanidine undergoes various types of reactions, including:
Substitution Reactions: It is used to promote nucleophilic substitution reactions (SNAr) for the synthesis of highly oxygenated dinaphthyl ethers.
Catalytic Reactions: It acts as a catalyst in the formation of aziridines and other organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include iodine, tert-butylamine, and various organic solvents such as toluene and ether .
Major Products
The major products formed from reactions involving this compound include dinaphthyl ethers and aziridines .
Scientific Research Applications
2-tert-Butyl-1,1,3,3-tetramethylguanidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylguanidine: Another strong base but with less steric hindrance compared to 2-tert-Butyl-1,1,3,3-tetramethylguanidine.
1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic guanidine base with different steric and electronic properties.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene: A triazabicyclic base with unique reactivity.
Uniqueness
This compound is unique due to its combination of strong basicity and steric hindrance, which makes it an excellent non-nucleophilic base for promoting various organic reactions without undergoing nucleophilic attack .
Properties
IUPAC Name |
2-tert-butyl-1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHJFPFNGVDEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393758 | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29166-72-1 | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29166-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties of BTMG and how is it used in organic synthesis?
A: BTMG acts as a strong, hindered, non-nucleophilic base in organic reactions. [] Its hindered nature arises from the bulky tert-butyl group, minimizing its participation in nucleophilic substitution reactions. This property makes BTMG ideal for promoting reactions where a strong base is needed without unwanted side reactions.
Q2: How does BTMG interact with carbon dioxide, and what are the kinetic implications?
A: BTMG, particularly when blended with 1-propanol, exhibits promising capabilities in capturing carbon dioxide (CO2). [] This interaction has been studied using a stopped-flow apparatus coupled with conductivity detection, revealing the kinetics of the reaction. [] The reaction mechanism, categorized as termolecular, exhibits a second-order rate constant. []
Q3: Can BTMG be used in reactions involving isocyanates? What are the thermal properties of the resulting compounds?
A: Yes, BTMG readily reacts with isocyanates to form triazinedione heterocycles. [] Specifically, it forms 2:1 adducts with mono-isocyanates, confirmed through NMR, IR spectroscopy, and single-crystal X-ray diffraction. [] These adducts exhibit specific cleavage temperatures, with some breaking down at 70 °C and others at 160 °C. [] Notably, thermal analysis using TG-MS revealed the release of free isocyanate upon adduct cleavage. []
Q4: Are there any computational studies on BTMG, and what information do they provide?
A: Computational chemistry plays a significant role in understanding BTMG's interactions. For instance, in studying the capture of carbonyl sulfide by organic liquid mixtures containing BTMG, Density Functional Theory (DFT) calculations have been employed. [] These calculations provide valuable insights into the thermodynamic properties and reaction mechanisms involved in the capture process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


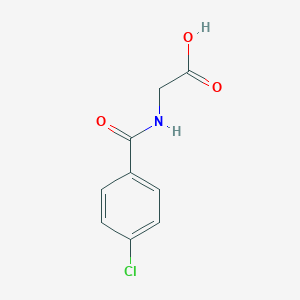
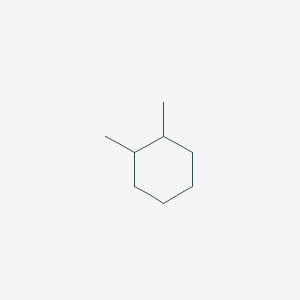
![12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B31230.png)
